3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that features both pyrazole and pyrimidine rings, making it a part of the larger family of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various methods involving the condensation of pyrazole and pyrimidine precursors. The synthesis often employs commercially available starting materials, which can be modified to yield the desired compound.
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one belongs to the class of heterocyclic compounds. It is specifically categorized under pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including potential antitumor properties.
The synthesis of 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves cyclocondensation reactions. One common approach includes:
The synthesis may involve multiple steps with varying yields depending on the reagents and conditions used. For example, one method reported a yield of 89% for an intermediate compound formed during the synthesis process .
The molecular formula of 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is , with a molecular weight of 163.18 g/mol. The structure consists of a fused ring system where the pyrazole and pyrimidine rings are interconnected.
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo several types of chemical reactions:
Common reagents used in these reactions include boronic acids and palladium catalysts.
The mechanism of action for 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is crucial for its potential applications in drug development and enzyme inhibition studies.
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is characterized by its solid state at room temperature with moderate solubility in organic solvents.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its photophysical properties make it suitable for applications in fluorescent probes and organic light-emitting devices.
| Property | Data |
|---|---|
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one |
| InChI Key | YCNKJVOISAPYIW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2NC(=O)C=CN2N=C1 |
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has various applications in scientific research:
The synthesis of 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one predominantly relies on cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl equivalents. Ethyl acetoacetate (ethyl 3-oxobutanoate) serves as the principal β-ketoester precursor, reacting with 5-aminopyrazoles under acid or base catalysis to form the bicyclic core. This reaction proceeds via a stepwise annulation mechanism: initial Schiff base formation at the C5-amino group of the pyrazole, followed by intramolecular aldol-type cyclization and dehydration to aromatize the pyrimidine ring [3] [8].
Critical parameters governing yield and purity include:
Table 1: Optimization of Traditional Cyclocondensation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | Reflux | 72 | 60–65 |
| PTSA | Toluene | 110 | 24 | 75–80 |
| Zinc chloride | DMF | 120 | 18 | 70 |
Limitations include moderate regioselectivity with unsymmetrical 5-aminopyrazoles and energy-intensive reflux conditions, spurring alternative methodologies [8].
Microwave (MW) irradiation revolutionizes 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one synthesis by enabling rapid, high-yielding reactions under solvent-free conditions or with minimal solvent. This technique leverages dielectric heating to accelerate molecular rotations and dipole alignments, reducing reaction times from hours to minutes. Key advances include:
Table 2: Microwave vs. Conventional Synthesis Performance
| Method | Conditions | Time | Yield (%) | Energy Use |
|---|---|---|---|---|
| Conventional reflux | Ethanol, Δ, PTSA | 24 h | 75 | High |
| MW solvent-free | Alumina, 300 W | 12 min | 90 | Low |
| MW with [bmim]Br | 90°C, 150 W | 20 min | 88 | Moderate |
Microwave protocols suppress side reactions (e.g., ester hydrolysis) and enhance atom economy by eliminating solvent-recovery steps. They are scalable via continuous-flow reactors, aligning with green chemistry principles [3] [7].
Regioselective modification of 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exploits electronic asymmetry within the fused ring system. Electrophilic substitutions favor C7 (pyrimidine ring) due to its higher electron density, while nucleophiles target C3 (pyrazole ring). Key strategies include:
Regioselectivity is confirmed via 2D NMR (HMBC) correlations: H6 (δ 7.06 ppm) couples to C5 (δ 161.2 ppm) and C7 (δ 146.4 ppm), distinguishing pyrimidine carbons from pyrazole sites [3].
The 3-ethyl and 5-keto groups of the core serve as handles for late-stage diversification, enabling pharmacophore development:
Table 3: Post-Synthetic Modification Pathways
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Hydrazone formation | NH₂NH₂, EtOH, Δ, 4 h | 5-(Hydrazinylidene) derivative | Anticancer scaffolds |
| Reductive amination | RNH₂, NaBH₃CN, MeOH, 25°C, 12 h | 5-(Dialkylamino) analog | Solubility enhancement |
| Radical bromination | NBS, CCl₄, hv, 6 h | 3-(Bromomethyl) intermediate | Precursor for Mannich bases |
| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Δ | 7-Aryl substituted analog | Kinase inhibitor development |
These modifications demonstrate the compound’s versatility as a molecular scaffold for drug discovery, enabling rapid generation of analogs with tailored electronic and steric profiles [7] [9].
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: